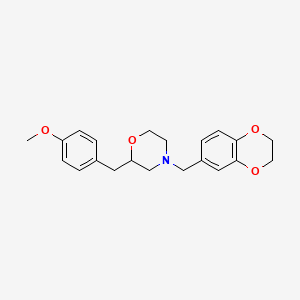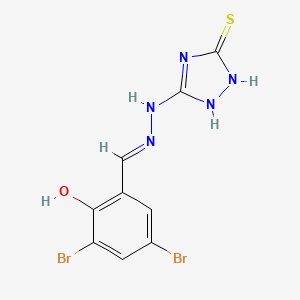![molecular formula C21H31N3O3S B5958280 [1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol](/img/structure/B5958280.png)
[1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol: is a complex organic compound with a unique structure that combines a benzyl group, an imidazole ring, and a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol typically involves multiple steps. The process begins with the preparation of the imidazole ring, followed by the introduction of the benzyl and sulfonyl groups. The final step involves the attachment of the piperidine moiety and the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the sulfonyl group, resulting in the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid, while substitution reactions can introduce a wide range of functional groups to the benzyl or imidazole moieties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular pathways.
Medicine: In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of imidazole or piperidine receptors is beneficial.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of [1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The imidazole ring is known to interact with metal ions and enzymes, while the piperidine moiety can influence neurotransmitter receptors. These interactions can result in changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
Bromomethyl methyl ether: A compound used in organic synthesis as a methylating agent.
Uniqueness: What sets [1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol apart from these similar compounds is its unique combination of functional groups The presence of the imidazole ring, benzyl group, and piperidine moiety in a single molecule provides a versatile platform for various chemical and biological applications
Propiedades
IUPAC Name |
[1-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3S/c1-17(2)16-28(26,27)21-22-12-20(14-23-11-7-6-10-19(23)15-25)24(21)13-18-8-4-3-5-9-18/h3-5,8-9,12,17,19,25H,6-7,10-11,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNMDBMANDQQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCCCC3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(cyclobutylmethyl)-3-hydroxy-3-{[methyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]methyl}-2-piperidinone](/img/structure/B5958202.png)
![3-(1-naphthyl)-5-(4,4,4-trifluorobutanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5958205.png)
![6-fluoro-3-[2-methoxy-2-(2-thienyl)ethyl]quinazolin-4(3H)-one](/img/structure/B5958209.png)
![N-[(E)-1H-indol-2-ylmethylideneamino]-3-methylbutanamide](/img/structure/B5958213.png)
![2-[(4-Ethynylphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5958217.png)
![N-(2-fluorophenyl)-3-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)propanamide](/img/structure/B5958221.png)
![methyl N-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}glycinate](/img/structure/B5958227.png)
![N-[3-(3-methoxyphenyl)propyl]benzamide](/img/structure/B5958240.png)
![N-methyl-N-[(1-{2-oxo-2-[3-(2-pyridinylmethoxy)-1-piperidinyl]ethyl}-1H-tetrazol-5-yl)methyl]-2-propanamine](/img/structure/B5958246.png)


![3-[(2E)-3-(4-Methoxyphenyl)-2-(phenylformamido)prop-2-enamido]benzoic acid](/img/structure/B5958265.png)
![N-(3-{[2-(4-tert-butylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5958287.png)
![4-{1-[(4-isopropylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B5958290.png)
